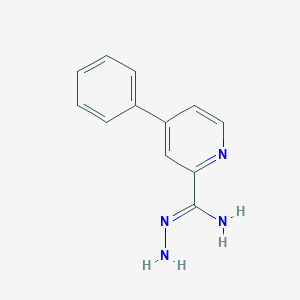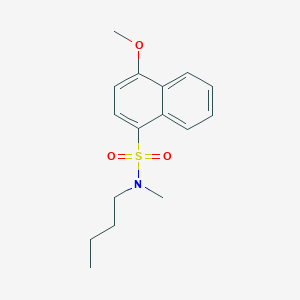
2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide, also known as EMD 57033, is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 acts by binding to the pore-forming region of the sodium channel and blocking the influx of sodium ions into the cell. This results in the inhibition of action potential generation and propagation, leading to the suppression of neuronal activity. The selectivity of 2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 for TTX-sensitive sodium channels is due to its preferential binding to the Nav1.7 and Nav1.8 subtypes, which are highly expressed in sensory neurons and play a key role in pain perception.
Biochemical and Physiological Effects:
2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 has been shown to have a number of biochemical and physiological effects, including the inhibition of sodium current, the reduction of excitability in sensory neurons, and the attenuation of pain behavior in animal models. It has also been shown to have anti-convulsant and anti-arrhythmic properties, indicating its potential therapeutic applications in epilepsy and cardiac disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 has several advantages for lab experiments, including its high selectivity and potency for TTX-sensitive sodium channels, its relatively low toxicity, and its stability in aqueous solutions. However, it also has some limitations, such as its limited solubility in water and its potential off-target effects on other ion channels and receptors.
Orientations Futures
There are several future directions for the study of 2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033, including:
1. Development of more selective and potent analogs of 2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 for the study of sodium channel function and regulation.
2. Investigation of the role of sodium channels in other physiological and pathological processes, such as inflammation, ischemia, and neurodegeneration.
3. Evaluation of the therapeutic potential of 2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 and its analogs in various diseases and disorders, such as pain, epilepsy, and cardiac arrhythmias.
4. Development of novel drug delivery systems for 2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 and its analogs, such as nanoparticles and liposomes, to improve their pharmacokinetic and pharmacodynamic properties.
In conclusion, 2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 is a valuable tool for studying the function and regulation of sodium channels, particularly in the context of pain perception and neuronal excitability. Its selectivity and potency make it a promising candidate for the development of novel therapeutics for various diseases and disorders. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations for clinical use.
Méthodes De Synthèse
2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 can be synthesized by reacting 4-methylphenylsulfonyl chloride with 2-ethoxy-4,5-dimethyl aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 has been widely used in scientific research as a tool to study the function and regulation of ion channels, particularly the voltage-gated sodium channels. It has been shown to selectively block the TTX-sensitive sodium channels, which are responsible for the initiation and propagation of action potentials in neurons and other excitable cells. This makes 2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide 57033 a valuable compound for studying the role of sodium channels in various physiological and pathological processes, such as pain perception, epilepsy, and cardiac arrhythmias.
Propriétés
Formule moléculaire |
C17H21NO3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-ethoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-5-21-16-10-13(3)14(4)11-17(16)22(19,20)18-15-8-6-12(2)7-9-15/h6-11,18H,5H2,1-4H3 |
Clé InChI |
WVOWUHSTKHEGID-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)





